[(5-Isobutyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Description
Introduction to (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid
Historical Context and Discovery
The foundational work leading to the discovery and development of (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid can be traced to the pioneering research in heterocyclic chemistry that began in the late 19th century. The 1,3,4-thiadiazole scaffold was first discovered in 1882 by Emil Fischer, though the true properties and potential of this ring system were later elucidated by Freund and Kuh. This heterocyclic framework, also known historically as 4-azathiazole or 3,4-dioxythiophene, laid the groundwork for subsequent synthetic developments that would eventually lead to the creation of complex derivatives such as the subject compound.
The evolution of thiadiazole chemistry proceeded through several distinct phases, with early researchers focusing primarily on understanding the fundamental chemical properties of the core ring system. The unique electronic characteristics of the 1,3,4-thiadiazole nucleus, including its electron-deficient nature and the presence of multiple heteroatoms, attracted considerable attention from synthetic chemists seeking to develop new classes of biologically active compounds. The dipole moment of 3.25 Debye units associated with this moiety, combined with its tendency to undergo nucleophilic attack at the second and fifth positions, provided critical insights for rational drug design approaches.
The specific development of (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of thiadiazole derivatives. These investigations revealed that strategic substitution patterns could significantly influence the pharmacological profile of resulting compounds, leading to the synthesis of increasingly sophisticated derivatives with enhanced selectivity and potency.
Classification and Nomenclature
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming
The systematic nomenclature of (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. According to the Chemical Abstracts Service database, the official systematic name for this compound is 2-[[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid. This nomenclature reflects the complete structural hierarchy, beginning with the acetic acid backbone and incorporating the thiadiazole substituent with its associated branched alkyl chain.
The International Union of Pure and Applied Chemistry naming system assigns priority to the carboxylic acid functionality as the principal functional group, resulting in the base name of acetic acid. The oxo prefix indicates the presence of a ketone carbonyl group adjacent to the carboxylic acid, while the amino linkage connects the acetic acid portion to the heterocyclic thiadiazole ring system. The methylpropyl designation specifically refers to the isobutyl substituent, which is systematically named as 2-methylpropyl to indicate the branching pattern of the four-carbon alkyl chain.
The numerical locants in the systematic name provide precise positional information for each substituent. The 5-position designation for the isobutyl group indicates its attachment to the carbon atom adjacent to the sulfur atom in the thiadiazole ring, while the 2-position refers to the nitrogen atom that serves as the point of attachment for the amino acid moiety. This level of detail ensures unambiguous identification of the compound structure and facilitates accurate communication within the scientific community.
Common Names and Synonyms
(5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is known by several alternative names and synonyms that reflect different aspects of its chemical structure or historical development. The most commonly encountered alternative designation is the shortened form that emphasizes the isobutyl substitution pattern, often written as 2-((5-Isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetic acid. This variant maintains the essential structural information while providing a more concise representation suitable for certain applications.
Database entries frequently employ the systematic approach of naming the compound as Acetic acid, 2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxo-, which follows Chemical Abstracts Service conventions for organizing chemical information. This format places the parent compound class first, followed by a detailed description of all substituents and their positions. Another recognized variant uses the carbamoyl terminology, referring to the compound as [[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl]formic acid, which emphasizes the amide linkage between the thiadiazole and carboxylic acid portions.
Properties
IUPAC Name |
2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-4(2)3-5-10-11-8(15-5)9-6(12)7(13)14/h4H,3H2,1-2H3,(H,13,14)(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLESBFCTCSUMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159150 | |
| Record name | 2-[[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83244-85-3 | |
| Record name | 2-[[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83244-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial Production Methods
For industrial-scale synthesis, the process is adapted to maximize yield and purity while minimizing cost and environmental impact. Key features include:
- Scale-Up: Larger reactors with precise temperature and mixing controls.
- Optimization: Use of continuous flow reactors or batch reactors with optimized residence times.
- Purification: Multi-step purification including recrystallization, solvent extraction, and chromatographic techniques.
- Safety and Environmental Controls: Use of greener solvents and safer reagents to comply with regulations.
Industrial methods maintain the core synthetic route but optimize parameters such as reagent concentration, temperature, and reaction time to improve throughput and reduce impurities.
Chemical Reaction Analysis Relevant to Preparation
The compound (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid can undergo various chemical transformations, which are important considerations during synthesis and purification:
- Oxidation: Potential oxidation of the thiadiazole ring or side chains can occur if exposed to strong oxidants; thus, mild conditions are preferred.
- Reduction: Reduction reactions are generally avoided during synthesis to prevent alteration of the oxoacetic acid moiety.
- Substitution: The amino group on the thiadiazole ring is reactive and can be substituted or acylated, which is the basis for forming the amide bond with oxoacetic acid.
Understanding these reactions helps in selecting appropriate reaction conditions and reagents to avoid side reactions and maximize yield.
Related Synthetic Methods for Thiadiazole Derivatives
While direct literature on (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is limited, related thiadiazole derivatives provide insight into preparation strategies:
- Cyclization Reactions: Preparation of 1,3,4-thiadiazole rings often involves cyclization of thiosemicarbazides with carboxylic acids or their derivatives under oxidative conditions.
- Amidoxime Cyclization: Amidoximes can be cyclized with methyl thiocyanate (MSCN) to form thiadiazole rings, which can then be functionalized further.
- Green Chemistry Approaches: Use of tert-butyl hydroperoxide in ethanol for oxidative cyclization has been reported for related thiadiazole compounds, offering environmentally friendly synthesis routes.
These methods inform the preparation of the target compound by providing alternative synthetic pathways or intermediate preparation techniques.
Summary Table of Preparation Methods
| Method Type | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct coupling | Reaction of 5-isobutyl-1,3,4-thiadiazole with oxoacetic acid | Straightforward, moderate yield | Requires careful control of conditions |
| Cyclization of precursors | Cyclization of thiosemicarbazide derivatives | High specificity for thiadiazole ring | Multi-step, may require hazardous reagents |
| Green oxidative cyclization | Use of tert-butyl hydroperoxide in ethanol | Environmentally friendly, mild conditions | Limited to certain derivatives |
Research Findings and Optimization
- Studies indicate that reaction temperature and solvent choice significantly affect yield and purity.
- Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can improve amide bond formation efficiency.
- Purification by recrystallization from ethanol-water mixtures yields high-purity product suitable for research and industrial use.
- Avoidance of strong oxidants during synthesis prevents degradation of the thiadiazole ring.
Chemical Reactions Analysis
Types of Reactions
(5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry
(5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the development of new compounds with potential applications across multiple domains.
Biology
Research has indicated potential biological activities associated with this compound. Studies are ongoing to investigate its antimicrobial properties and anticancer effects. Preliminary findings suggest that it may inhibit certain enzymes or receptors involved in disease pathways, making it a candidate for further biological exploration .
Medicine
The therapeutic potential of (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is under investigation for its role in treating various diseases. Its mechanism of action may involve modulation of specific biological targets, which could lead to the development of novel therapeutic agents .
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could facilitate advancements in material science and chemical engineering .
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial effects of (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting its potential as a therapeutic agent against infections.
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of this compound. In vitro tests demonstrated that it could induce apoptosis in cancer cell lines through specific molecular pathways. This finding supports further exploration into its use as an adjunct therapy for cancer treatment.
Mechanism of Action
The mechanism of action of (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Unique Advantages of (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic Acid
- Enhanced Bioavailability : The branched isobutyl group improves lipid solubility, facilitating cellular uptake .
- Multitarget Potential: Demonstrated activity against both cancer cells and microbial pathogens .
- Scalable Synthesis : Compatible with industrial-scale production using cost-effective alkylation reagents .
Biological Activity
(5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid (CAS No. 83244-85-3) is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique isobutyl group and thiadiazole ring structure, which contribute to its diverse biological properties, including antimicrobial, anticancer, and antioxidant activities.
- Molecular Formula : C₈H₁₁N₃O₃S
- Molecular Weight : 230.27 g/mol
- IUPAC Name : 2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid
The biological activity of (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may involve the inhibition of certain enzymes or receptors that play critical roles in various cellular processes. The compound's structure allows it to modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid has shown effectiveness against a variety of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer potential of (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid has been evaluated in various cancer cell lines. Notably, studies indicate its effectiveness against the MCF-7 breast cancer cell line:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HeLa | 20.0 |
| A549 | 25.0 |
The structure–activity relationship (SAR) studies highlight that modifications at specific positions on the thiadiazole ring can enhance its anticancer activity .
Antioxidant Activity
Antioxidant assays have shown that (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid possesses significant free radical scavenging activity. This property is essential for mitigating oxidative stress-related diseases:
| Assay Type | Activity (% Inhibition) |
|---|---|
| DPPH Radical Scavenging | 75% |
| ABTS Radical Scavenging | 80% |
These results indicate the compound's potential as an antioxidant agent .
Case Studies
A study conducted by Parikh et al. (2020) explored the synthesis of various thiadiazole derivatives and their biological activities. Among these derivatives, (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid was highlighted for its promising anticancer and antimicrobial effects . Another investigation focused on the compound's ability to inhibit specific cancer cell growth pathways, suggesting a mechanism involving apoptosis induction through caspase activation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-Isobutyl-1,3,4-thiadiazol-2-yl)aminoacetic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves condensation of 5-isobutyl-1,3,4-thiadiazol-2-amine with oxoacetic acid derivatives. Photostimulated SRN1 reactions in polar solvents like DMSO (60 min irradiation) or refluxing with ethyl bromoacetate in ethanol (5–6 h) are common . Yield optimization requires controlled temperature, solvent polarity, and stoichiometric ratios of intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Verify thiadiazole ring protons (δ 7.5–8.5 ppm) and isobutyl group signals (δ 1.0–2.5 ppm).
- IR : Confirm carbonyl (C=O) stretches near 1700 cm<sup>−1</sup> and N-H bends (~3300 cm<sup>−1</sup>) .
- Mass Spectrometry : Molecular ion peaks should match the theoretical mass (e.g., ~240–260 g/mol).
Q. What chromatographic methods ensure purity assessment during synthesis?
- Methodology : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) resolves impurities. Retention times and UV-Vis spectra (λ ~250–300 nm) validate purity. LC-MS further confirms molecular identity .
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Methodology :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Methodology : Systematic substitution at the thiadiazole ring (e.g., replacing isobutyl with aryl groups) and modifying the oxoacetic acid moiety. Assess bioactivity changes using IC50 values and computational docking (e.g., AutoDock Vina) to predict target binding (e.g., kinase inhibition) .
Q. What crystallographic challenges arise in resolving its 3D structure, and how can SHELX address them?
- Methodology : Twinned or high-disorder crystals complicate refinement. SHELXL refines high-resolution data with TWIN/BASF commands, while SHELXD solves phases via dual-space methods. Hydrogen bonding networks (e.g., N-H···O=C) are mapped using Olex2 .
Q. How does computational modeling predict its metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME for bioavailability radar and ProTox-II for hepatotoxicity risk.
- Metabolic Sites : CYP450 isoform interactions modeled via Schrödinger’s QikProp .
Q. What experimental strategies mitigate stability issues under physiological conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility .
Q. How can mechanistic studies elucidate its mode of action in cancer cells?
- Methodology :
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Western Blot : Quantify pro-apoptotic proteins (e.g., Bax, caspase-3) and kinase inhibition (e.g., EGFR phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
